Tetromycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H46O5 |

|---|---|

Poids moléculaire |

534.7 g/mol |

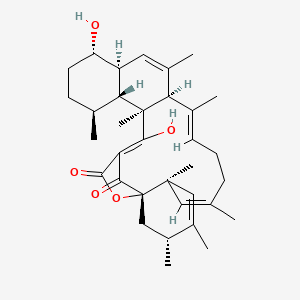

Nom IUPAC |

(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11-,29-26-/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |

Clé InChI |

DACFQDZSKBTCCU-IBCKPEGXSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C\CC/C(=C\[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |

SMILES canonique |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthetic Pathway of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, a member of the polyene macrolide class of antibiotics, exhibits significant antifungal activity. Produced by various Streptomyces species, notably Streptomyces ahygroscopicus, its biosynthesis is a complex process orchestrated by a dedicated gene cluster. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and chemical transformations involved. The information presented is intended to support research efforts in natural product biosynthesis, synthetic biology, and the development of novel antifungal agents.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated with the assembly of its precursor, Tetromycin A, a 26-membered tetraene macrolide. This process is governed by the tetramycin (B1682769) (ttm) biosynthetic gene cluster. The core of this pathway involves the synthesis of the polyketide backbone, followed by a series of tailoring reactions. The final step in the formation of this compound is the hydroxylation of Tetromycin A.

Polyketide Backbone Synthesis

The carbon skeleton of Tetromycin A is synthesized by a Type I polyketide synthase (PKS) system encoded within the ttm gene cluster. This large, multi-domain enzymatic complex catalyzes the sequential condensation of acyl-CoA precursors. The primary building blocks for the tetramycin backbone are malonyl-CoA and methylmalonyl-CoA[1]. The PKS machinery dictates the length of the polyketide chain and the initial pattern of ketoreduction, dehydration, and enoylreduction reactions, ultimately leading to the formation of the characteristic macrolactone ring of Tetromycin A.

Final Hydroxylation: Conversion of Tetromycin A to this compound

The terminal step in the biosynthesis of this compound is the stereospecific hydroxylation of Tetromycin A at the C4 position. This crucial conversion is catalyzed by a cytochrome P450 monooxygenase. In Streptomyces ahygroscopicus, this enzyme is designated as TtmD, while in Streptomyces hygrospinosus, the homologous enzyme is known as TetrK[2]. This enzymatic reaction is essential for the bioactivity of this compound.

The overall transformation can be summarized as follows:

Genetic Regulation of Tetromycin Biosynthesis

The expression of the ttm gene cluster is tightly controlled by a network of regulatory proteins. At least four positive regulators, TtmRI, TtmRII, TtmRIII, and TtmRIV, have been identified in Streptomyces ahygroscopicus[3][4][5]. These regulators belong to the LAL and PAS-LuxR families of transcription factors and are essential for activating the transcription of the biosynthetic genes. Disruption of these regulatory genes leads to a significant reduction or complete abolishment of tetramycin production[3][4]. Overexpression of these regulators, particularly TtmRIV, has been shown to enhance the yield of Tetromycin A[4].

Quantitative Data

Metabolic engineering efforts have provided valuable quantitative data on Tetromycin production. The following table summarizes key production metrics from studies involving genetic manipulation of Streptomyces ahygroscopicus.

| Strain/Condition | Product | Titer (mg/L) | Fold Increase (vs. Wild-Type) | Reference |

| S. ahygroscopicus S91 (Wild-Type) | Tetramycin A | ~324 | - | [6] |

| S. ahygroscopicus S91 ΔnysB | Tetramycin A | ~411 | 1.27 | [1] |

| S. ahygroscopicus S91 Engineered | Tetramycin A | 1090.49 ± 136.65 | ~3.37 | [6] |

| S. ahygroscopicus S91 with 3 copies of ttmD | Tetramycin B | Increased from 26.64% to 51.63% of total tetramycins | - | [6] |

Experimental Protocols

Gene Knockout in Streptomyces ahygroscopicus via CRISPR-Cas9

This protocol provides a general framework for gene deletion in Streptomyces. Specific primer sequences and plasmid constructs would need to be designed for the target gene within the ttm cluster.

Workflow:

Methodology:

-

sgRNA Design: Design a 20-bp single guide RNA (sgRNA) sequence targeting a region within the gene of interest. Ensure the presence of a protospacer adjacent motif (PAM) sequence (typically NGG) immediately downstream of the target sequence.

-

Homology Arm Design: Design upstream and downstream homology arms (typically 1-2 kb each) flanking the target gene.

-

Plasmid Construction: Assemble the sgRNA and homology arms into a suitable CRISPR-Cas9 delivery vector for Streptomyces.

-

Conjugation: Transform the final plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002) and perform intergeneric conjugation with S. ahygroscopicus.

-

Selection and Screening: Select for exconjugants on appropriate antibiotic-containing media. Screen individual colonies by PCR using primers flanking the target gene to identify double-crossover deletion mutants.

-

Validation: Confirm the deletion by Sanger sequencing of the PCR product from the mutant strain. Analyze the mutant for the expected phenotype, such as the loss of this compound production.

Heterologous Expression of the ttm Gene Cluster

This protocol outlines the general steps for expressing the ttm gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

Methodology:

-

Gene Cluster Cloning: Isolate the entire ttm biosynthetic gene cluster from the genomic DNA of S. ahygroscopicus. This can be achieved through cosmid or fosmid library construction and screening, or by using TAR (Transformation-Associated Recombination) cloning in yeast.

-

Vector Construction: Clone the isolated gene cluster into a suitable E. coli-Streptomyces shuttle vector.

-

Host Transformation: Introduce the recombinant plasmid into a suitable heterologous Streptomyces host via protoplast transformation or intergeneric conjugation.

-

Expression and Analysis: Culture the recombinant Streptomyces strain under conditions conducive to secondary metabolite production. Extract the culture broth and analyze for the production of tetromycins using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantitative Analysis of Tetromycin A and B by HPLC

Methodology:

-

Sample Preparation: Extract the culture broth of Streptomyces with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol). Evaporate the organic solvent and redissolve the residue in methanol.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Detection: UV detector at a wavelength of 304 nm (for the tetraene chromophore).

-

-

Quantification: Generate a standard curve using purified Tetromycin A and this compound standards of known concentrations. Calculate the concentration of tetromycins in the samples by comparing their peak areas to the standard curve.

Conclusion

This technical guide provides a foundational understanding of the biosynthetic pathway of this compound, with a focus on its core enzymatic machinery and genetic regulation. The provided data and experimental frameworks are intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway, engineer novel derivatives with improved therapeutic properties, and enhance the production of this potent antifungal agent. Further research into the specific functions of the individual PKS domains and tailoring enzymes within the ttm cluster will be crucial for realizing the full potential of combinatorial biosynthesis in the quest for next-generation antifungal drugs.

References

- 1. Structure-Function Analysis of the Extended Conformation of a Polyketide Synthase Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression and Manipulation of Three Tetracycline Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

The Diverse Biological Activities of Tetromycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tetromycin B, a polyketide natural product belonging to the tetronate class of antibiotics, has garnered interest for its potential therapeutic applications. Initially noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), further research has revealed a broader spectrum of biological activities, including anti-parasitic and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Antibacterial Activity

While initial reports highlighted this compound's efficacy against MRSA, specific minimum inhibitory concentration (MIC) data from dedicated antibacterial screening remains limited in publicly available literature. The primary mechanism of action for the broader class of tetracycline (B611298) antibiotics involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This interaction prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting peptide chain elongation.[1] It is plausible that this compound shares this mechanism, but further studies are required for confirmation.

Anti-parasitic Activity

This compound has demonstrated notable activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. This activity is attributed to its ability to inhibit key parasitic enzymes.

Quantitative Data: Anti-trypanosomal and Cytotoxic Effects

The inhibitory effects of this compound on T. brucei and its cytotoxicity against mammalian cell lines have been quantified, with the following IC50 values reported:

| Target Organism/Cell Line | IC50 (µM) | Reference |

| Trypanosoma brucei | 30.87 | [3] |

| Human Embryonic Kidney (HEK293T) cells | 71.77 | [3] |

| Murine Macrophage (J774.1) cells | 20.2 | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Anti-trypanosomal and Cytotoxicity Assays

The following protocol outlines the methodology used to determine the anti-trypanosomal and cytotoxic activity of this compound.

Objective: To determine the IC50 values of this compound against T. brucei and mammalian cell lines.

Materials:

-

Trypanosoma brucei bloodstream forms

-

HEK293T and J774.1 cell lines

-

Appropriate culture media (e.g., HMI-9 for trypanosomes, DMEM for mammalian cells)

-

Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

Resazurin-based cell viability reagent (e.g., AlamarBlue)

-

Microplate reader (fluorescence or absorbance)

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Seeding:

-

For the anti-trypanosomal assay, seed 96-well plates with T. brucei at a density of 2 x 104 parasites per well in 100 µL of HMI-9 medium supplemented with 10% FBS.

-

For the cytotoxicity assay, seed 96-well plates with HEK293T or J774.1 cells at a density of 2 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS. Allow mammalian cells to adhere overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Add 100 µL of the diluted compound to the respective wells of the microtiter plates. Include a vehicle control (DMSO) and a positive control (a known trypanocidal or cytotoxic agent).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Viability Assessment:

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for an additional 4-6 hours, or until a color change is observed in the control wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Workflow for in vitro anti-trypanosomal and cytotoxicity assays.

Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of cysteine proteases, a class of enzymes crucial for the survival and pathogenesis of various organisms, including parasites.

Quantitative Data: Cysteine Protease Inhibition

The inhibitory activity of this compound has been quantified against several cysteine proteases, with the following inhibition constants (Ki) reported:

| Target Enzyme | Ki (µM) | Reference |

| Rhodesain | 0.62 | [3] |

| Falcipain-2 | 1.42 | [3] |

| Cathepsin L | 32.5 | [3] |

| Cathepsin B | 1.59 | [3] |

Ki (Inhibition constant) is a measure of the potency of an inhibitor; a smaller Ki value indicates a more potent inhibitor.

Mechanism of Action: Cysteine Protease Inhibition

The proposed mechanism of action involves the tetronic acid moiety of this compound acting as a Michael acceptor. The nucleophilic cysteine residue in the active site of the protease attacks the electrophilic double bond of the tetronic acid ring, leading to the formation of a covalent adduct and irreversible inhibition of the enzyme.

Proposed mechanism of cysteine protease inhibition by this compound.

Experimental Protocol: Cysteine Protease Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of this compound against cysteine proteases.

Objective: To determine the Ki of this compound for a specific cysteine protease.

Materials:

-

Purified recombinant cysteine protease (e.g., rhodesain, cathepsin L)

-

Fluorogenic substrate specific for the protease (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5)

-

96-well, black, flat-bottom microtiter plates

-

Fluorescence microplate reader

-

This compound stock solution (in DMSO)

Procedure:

-

Enzyme Activation:

-

Activate the cysteine protease by incubating it in the assay buffer containing DTT for a specified time at room temperature.

-

-

Inhibitor Incubation:

-

In the wells of the microtiter plate, add varying concentrations of this compound to a fixed concentration of the activated enzyme.

-

Include a control with no inhibitor.

-

Incubate for a defined period to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately measure the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if determining the mode of inhibition).

-

Calculate the Ki value using appropriate enzyme kinetic software and models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

-

Antiviral and Antitumor Activity

While the broader class of tetracyclines has been investigated for potential antiviral and antitumor properties, specific data for this compound in these areas is not yet available in the peer-reviewed literature. The Pimentel-Elardo et al. (2011) study did test this compound against the SARS-CoV main protease (Mpro) and papain-like protease (PLpro), but no significant inhibitory activity was reported.[3][4] Further research is warranted to explore the potential of this compound as an antiviral or antitumor agent.

Conclusion

This compound exhibits a multifaceted biological activity profile, with demonstrated efficacy as an anti-trypanosomal agent and a potent inhibitor of cysteine proteases. While its antibacterial activity against MRSA is noted, further quantitative studies are needed to fully characterize its antibacterial spectrum. The exploration of its potential antifungal, antiviral, and antitumor activities represents a promising avenue for future research and drug development efforts. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this intriguing natural product.

References

Tetromycin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of Tetromycin B, a tetronic acid-based antibiotic. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a naturally occurring antibiotic. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 180027-84-3 | [1] |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available |

Biological Activity

This compound has demonstrated significant biological activity, primarily as a cysteine protease inhibitor. It has also shown efficacy against the parasite Trypanosoma brucei and cytotoxic effects against certain cancer cell lines.

Cysteine Protease Inhibition

This compound exhibits inhibitory activity against several cysteine proteases. The inhibition constants (Ki) are detailed in the table below.

| Target Protease | Ki (μM) | Source |

| Rhodesain | 0.62 | N/A |

| Falcipain-2 | 1.42 | N/A |

| Cathepsin L | 32.5 | N/A |

| Cathepsin B | 1.59 | N/A |

Anti-trypanosomal and Cytotoxic Activity

The half-maximal inhibitory concentrations (IC₅₀) of this compound against T. brucei and two human cell lines are provided below.

| Target | IC₅₀ (μM) | Source |

| Trypanosoma brucei | 30.87 | N/A |

| HEK293T (kidney cells) | 71.77 | N/A |

| J774.1 (macrophages) | 20.2 | N/A |

Experimental Protocols

A specific, detailed experimental protocol for the cysteine protease inhibition assay as performed by Pimentel-Elardo et al. (2011) is not publicly available. However, a generalized protocol for a fluorogenic cysteine protease inhibition assay is provided below.

Generalized Cysteine Protease Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of a compound like this compound against a cysteine protease using a fluorogenic substrate.

Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not yet been elucidated. However, based on its function as a cysteine protease inhibitor, a hypothetical mechanism of action can be proposed. Cysteine proteases are involved in various cellular processes, including protein degradation, antigen presentation, and apoptosis. By inhibiting these enzymes, this compound could disrupt these pathways.

Further research is required to identify the specific signaling pathways modulated by this compound and to fully understand its mechanism of action at the molecular level. This will be crucial for its potential development as a therapeutic agent.

References

The Tetronic Acid Scaffold: A Cornerstone in Antibiotic Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds. Among the myriad of natural products, compounds featuring the tetronic acid moiety have emerged as a promising class of antibiotics with diverse mechanisms of action and significant therapeutic potential. This technical guide provides a comprehensive overview of the tetronic acid core in antibiotics, detailing their structure, biosynthesis, mechanisms of action, and the experimental methodologies used in their study.

The Tetronic Acid Core: Structure and Significance

Tetronic acid, a γ-lactone with a 4-hydroxy-2(5H)-furanone core, is a recurring structural motif in a wide array of natural products exhibiting potent biological activities.[1] Its unique electronic and structural features allow for diverse chemical modifications, leading to a broad spectrum of antibiotic activity. Many natural products, including the well-known ascorbic acid (vitamin C), possess the β-keto-γ-butyrolactone motif characteristic of tetronic acid.[1]

Biosynthesis of Tetronate Antibiotics

The biosynthesis of tetronate antibiotics is a complex process, often involving polyketide synthases (PKS) and other tailoring enzymes.[2] In the case of spirotetronates, a significant subclass of tetronate antibiotics, the biosynthesis generally involves the creation of a polyketide-derived backbone for the aglycone, the incorporation of a three-carbon unit derived from glycerol (B35011) into the tetronic acid moiety, and the formation of the mature aglycone through a Diels-Alder-like reaction.[2] Subsequent decorations with various deoxysugar moieties contribute to the diversity and biological activity of these compounds.[2]

Quantitative Analysis of Antibacterial Activity

The efficacy of tetronic acid antibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5] The following tables summarize the reported MIC values for several prominent tetronic acid-containing antibiotics against a range of bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Abyssomycin C

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Methicillin-resistant Staphylococcus aureus (MRSA) N315 | 4 | [2][6][7] |

| Vancomycin-resistant Staphylococcus aureus (VRSA) Mu50 | 13 | [2][6][7] |

| Mycobacterium tuberculosis H37Rv | 3.6 µM | [8] |

| Mycobacterium smegmatis mc2155 | 29 µM | [8] |

| Mycobacterium bovis BCG | Low µM range | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Tetrocarcin A and Agglomerin A

| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Tetrocarcin A | Bacillus subtilis | 0.1 | [9] |

| Staphylococcus aureus | 20 | [9] | |

| Gram-negative strains | >100 | [9] | |

| Agglomerin A | Clostridium difficile, Bacteroides fragilis, Bacteroides vulgatus, Streptococcus constellatus | 3.13 | [9] |

| Eubacterium limosum, Bifidobacterium longum, Bacteroides melaninogenicus, Fusobacterium nucleatum, Fusobacterium necrophorum | 6.25 | [9] |

Table 3: Minimum Inhibitory Concentration (MIC) of Tetronomycin and Thiolactomycin (B1682310)

| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Tetronomycin | Gram-positive bacteria | < 0.3 | [9] |

| Thiolactomycin | Mycobacterium tuberculosis Erdman | 25 | [10] |

| Mycobacterium smegmatis mc2155 | 75 | [10] |

Mechanisms of Action and Affected Signaling Pathways

Tetronic acid antibiotics exhibit a variety of mechanisms of action, often targeting essential cellular processes in bacteria.

Abyssomycin C: Inhibition of the p-Aminobenzoic Acid (PABA) Pathway

Abyssomycin C is a potent inhibitor of the biosynthesis of p-aminobenzoic acid (PABA), a crucial precursor for folate synthesis in bacteria.[2][7] This pathway is absent in humans, making it an attractive target for selective antibacterial therapy.[2] Inhibition of the PABA pathway disrupts the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of DNA replication, transcription, and protein synthesis, resulting in bacterial growth arrest and death.[11]

The downstream effects of PABA pathway inhibition include:

-

Depletion of folate cofactors: This directly impacts one-carbon metabolism.

-

Inhibition of nucleotide synthesis: A lack of thymidine, purines, and some amino acids halts DNA and RNA synthesis.

-

Growth arrest and cell death: The cumulative effect of these metabolic disruptions leads to the cessation of bacterial proliferation.[11]

Below is a diagram illustrating the signaling pathway affected by Abyssomycin C.

Caption: Mechanism of action of Abyssomycin C.

Thiolactomycin: Inhibition of Fatty Acid Synthase (FAS-II)

Thiolactomycin is a well-characterized inhibitor of the bacterial type II fatty acid synthase (FAS-II) system.[10] This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthases, thiolactomycin disrupts membrane integrity and function, leading to bacterial cell death.[12] The FAS-II pathway in bacteria is distinct from the type I fatty acid synthase (FAS-I) found in mammals, providing a basis for selective toxicity.[10]

Inhibition of fatty acid synthesis has several downstream consequences:

-

Disruption of cell membrane integrity: Lack of essential fatty acids compromises the structural and functional integrity of the bacterial cell membrane.

-

Impaired cell division: Proper membrane synthesis is crucial for septum formation during cell division.

-

Altered cell signaling: The composition of the cell membrane can influence various signaling pathways.[13][14]

The following diagram illustrates the cellular impact of FAS-II inhibition.

Caption: Cellular impact of Thiolactomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a tetronic acid antibiotic using the broth microdilution method.[1][6][15][16]

-

Preparation of Antibiotic Stock Solution:

-

Accurately weigh the antibiotic powder.

-

Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.

-

-

Serial Dilution in a 96-Well Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x antibiotic solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well (broth with inoculum, no antibiotic).

-

Include a negative control well with broth only.

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Optionally, use a plate reader to measure the optical density at 600 nm to quantify growth inhibition.

-

Isolation and Purification of Tetronic Acid Antibiotics from Fermentation Broth

This protocol provides a general workflow for the isolation and purification of a tetronic acid antibiotic from a microbial fermentation culture.[9][17][18][19]

-

Fermentation:

-

Cultivate the antibiotic-producing microorganism in a suitable liquid fermentation medium under optimized conditions (temperature, pH, aeration) to maximize antibiotic production.

-

-

Separation of Biomass and Supernatant:

-

After the fermentation period, separate the microbial biomass from the culture broth by centrifugation or filtration. The antibiotic may be present in either the supernatant or the biomass.

-

-

Extraction:

-

From Supernatant: Extract the antibiotic from the cell-free supernatant using a suitable organic solvent (e.g., ethyl acetate, butanol) at an appropriate pH.

-

From Biomass: If the antibiotic is intracellular, disrupt the cells (e.g., by sonication or homogenization) and then extract with an appropriate solvent.

-

-

Concentration:

-

Concentrate the organic extract containing the crude antibiotic using a rotary evaporator under reduced pressure.

-

-

Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic steps for purification.

-

Column Chromatography: Use silica (B1680970) gel or other stationary phases with a gradient of solvents to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Employ reverse-phase (e.g., C18) or normal-phase HPLC for final purification to obtain the pure antibiotic.[20][21]

-

-

Characterization:

Mandatory Visualizations: Workflows and Logical Relationships

Experimental Workflow for Natural Product Antibiotic Discovery

The following diagram illustrates a typical workflow for the discovery of new antibiotics from natural sources.[8][26][27]

Caption: Workflow for natural product antibiotic discovery.

Experimental Workflow for Determining Antibiotic Mechanism of Action

This diagram outlines a general workflow for elucidating the mechanism of action of a newly discovered antibiotic.[28][29][30][31]

Caption: Workflow for mechanism of action determination.

References

- 1. protocols.io [protocols.io]

- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. para-Aminobenzoic Acid Biosynthesis Is Required for Listeria monocytogenes Growth and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Decrease in Fatty Acid Synthesis Rescues Cells with Limited Peptidoglycan Synthesis Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. youtube.com [youtube.com]

- 17. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 18. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP0126351B1 - Process for the isolation and purification of antibiotics - Google Patents [patents.google.com]

- 20. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 23. Characterization and prediction of the mechanism of action of antibiotics through NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Interplay of emerging and established technologies drives innovation in natural product antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis - Molecular BioSystems (RSC Publishing) DOI:10.1039/C3MB70027E [pubs.rsc.org]

- 31. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Tetracycline Cytotoxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial studies investigating the cytotoxic properties of tetracycline (B611298) and its derivatives. Beyond their well-established antimicrobial functions, these compounds have demonstrated significant potential as cytotoxic agents, particularly in the context of oncology. This document synthesizes key findings on their mechanisms of action, summarizes quantitative data on their efficacy in various cell lines, details common experimental protocols, and visualizes the cellular pathways involved.

Introduction to Tetracyclines and Their Cytotoxic Potential

Tetracyclines are a class of broad-spectrum antibiotics originally developed for their bacteriostatic properties, which are achieved by inhibiting protein synthesis in bacteria.[1][2] However, a growing body of research has revealed that tetracyclines, particularly derivatives like doxycycline, minocycline, and a class of non-antimicrobial chemically modified tetracyclines (CMTs), possess potent cytotoxic and pro-apoptotic activities against various cancer cells.[2][3][4] These "off-target" effects are of significant interest for drug repurposing and development, suggesting that tetracyclines may function as anti-cancer agents through mechanisms distinct from their antimicrobial action.[3][5]

The primary anti-cancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of matrix metalloproteinases (MMPs) involved in metastasis, and suppression of angiogenesis and tumor cell proliferation.[1][6] Studies have shown that these effects are often mediated by the intrinsic apoptotic pathway, involving mitochondrial dysfunction and the activation of a cascade of caspase enzymes.[2][7]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of tetracycline derivatives has been quantified across numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[8] This section summarizes the IC50 values for key tetracycline derivatives against various human cancer cell lines.

Doxycycline Cytotoxicity

Doxycycline has shown significant cytotoxic effects against a range of cancer cell lines, with lung cancer cells appearing particularly sensitive.[9][10]

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |

| NCI-H446 | Lung Cancer | 1.70 | 48 h | [9][10] |

| A549 | Lung Cancer | 1.06 | 48 h | [9][10] |

| MCF-7 | Breast Cancer | 11.39 | 72 h | [11] |

| MDA-MB-468 | Breast Cancer | 7.13 | 72 h | [11] |

| HL-60 | Acute Myeloid Leukemia | ~20.7 (9.2 µg/mL) | 24 h | [4] |

| A375 | Amelanotic Melanoma | 110.4 | 72 h | [12] |

| C32 | Amelanotic Melanoma | 238.9 | 72 h | [12] |

| COLO829 | Melanotic Melanoma | 16.3 | 72 h | [12] |

Minocycline Cytotoxicity

Minocycline has also been investigated for its anti-cancer properties, demonstrating efficacy against melanoma and leukemia cell lines.[4][12]

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |

| HL-60 | Acute Myeloid Leukemia | ~21.6 (9.9 µg/mL) | 24 h | [4] |

| A375 | Amelanotic Melanoma | 234.0 | 72 h | [12] |

| C32 | Amelanotic Melanoma | 273.1 | 72 h | [12] |

| COLO829 | Melanotic Melanoma | 13.9 | 72 h | [12] |

Chemically Modified Tetracycline (COL-3) Cytotoxicity

COL-3 (also known as CMT-3) is a non-antimicrobial tetracycline derivative that has shown potent cytotoxic effects, particularly in leukemia cells.[4][13]

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |

| HL-60 | Acute Myeloid Leukemia | ~2.8 (1.3 µg/mL) | 24 h | [4] |

Experimental Protocols

The assessment of tetracycline cytotoxicity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments: the MTT assay for cell viability and Western blotting for detecting caspase activation, a hallmark of apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-3 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

-

Drug Treatment: Prepare serial dilutions of the tetracycline compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions.

-

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[15]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan.[15]

-

Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[15] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background correction.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value.

Apoptosis Detection: Caspase Activation by Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample. To confirm apoptosis, this method can be used to identify the cleavage of caspases, such as Caspase-3 and Caspase-9, from their inactive pro-caspase forms to their active, cleaved forms.[18][19]

Protocol:

-

Cell Lysis: After drug treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.[20]

-

Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant contains the total protein extract.[20]

-

Protein Quantification: Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the caspase of interest (e.g., anti-Caspase-3 or anti-Caspase-9) overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved, active form.[20]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20] The presence of bands corresponding to the cleaved caspase fragments indicates apoptosis activation.

Visualizations: Workflows and Signaling Pathways

To clarify the experimental processes and biological mechanisms, the following diagrams are provided using the Graphviz DOT language.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the typical workflow for evaluating the cytotoxic effects of a tetracycline compound on a cancer cell line.

Tetracycline-Induced Apoptotic Signaling Pathway

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is commonly activated by tetracycline derivatives in cancer cells.

References

- 1. Chemically Modified Non-Antimicrobial Tetracyclines are Multifunctional Drugs against Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of chemically modified tetracyclines (CMTs) in sensitive, multidrug resistant and apoptosis resistant leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minocycline inhibits growth of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Doxycycline reverses epithelial-to-mesenchymal transition and suppresses the proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

Unraveling Tetromycin B: A Tale of Two Compounds

A comprehensive investigation into the molecular identity of Tetromycin B reveals the existence of two distinct compounds sharing this nomenclature, a fact critical for researchers in drug discovery and chemical biology. This technical guide provides an in-depth analysis of both "this compound," a tetronic acid derivative with promising anti-trypanosomal and protease inhibitory activities, and "Tetramycin B," a polyene macrolide antibiotic. Clear differentiation between these molecules is paramount to avoid ambiguity in scientific research and development.

This compound: A Cysteine Protease Inhibitor

This section focuses on the tetronic acid derivative, this compound, isolated from the marine sponge-associated actinomycete, Streptomyces axinellae. Its potential as a therapeutic agent stems from its demonstrated biological activities against parasitic protozoa and key enzymes involved in disease progression.

Molecular Profile

A summary of the key quantitative data for this this compound is presented below.

| Property | Value | Citation |

| Molecular Formula | C₃₄H₄₆O₅ | [1][2] |

| Molecular Weight | 534.7 g/mol | [1][2] |

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of cysteine proteases, with notable activity against rhodesain, falcipain-2, cathepsin L, and cathepsin B.[2] This inhibitory action is significant as these enzymes are crucial for the survival and virulence of various pathogens. Furthermore, this compound exhibits anti-trypanosomal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1][3]

Experimental Protocols

Detailed methodologies for the isolation and biological evaluation of this compound are crucial for reproducibility and further research.

Isolation of this compound from Streptomyces axinellae

The isolation of this compound from the culture of Streptomyces axinellae involves a multi-step process to extract and purify the compound.

-

Cultivation: The Streptomyces axinellae strain is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous phase.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other metabolites.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[3]

Anti-trypanosomal Activity Assay

The efficacy of this compound against Trypanosoma brucei can be determined using a whole-cell viability assay.

-

Parasite Culture: Bloodstream forms of T. brucei are cultured in a suitable medium, such as HMI-9, supplemented with serum.

-

Compound Treatment: The cultured parasites are incubated with varying concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Parasite viability is assessed using a colorimetric indicator, such as Alamar Blue, which measures metabolic activity. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[4][5]

Protease Inhibition Assay

The inhibitory activity of this compound against specific cysteine proteases is quantified using an enzymatic assay.

-

Enzyme and Substrate Preparation: The target protease (e.g., rhodesain, cathepsin L) and a corresponding fluorogenic substrate are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, and the fluorescence signal, indicating substrate cleavage, is monitored over time using a plate reader. The rate of inhibition is calculated to determine the inhibitory constant (Kᵢ).[6]

Workflow for Biological Evaluation

The logical flow of experiments to characterize the biological activity of this compound can be visualized as follows:

Tetramycin B: A Polyene Macrolide Antibiotic

It is imperative to distinguish the aforementioned this compound from "Tetramycin B," a polyene macrolide antibiotic. This compound possesses a different chemical structure and, consequently, a distinct biological activity profile.

Molecular Profile

The molecular characteristics of Tetramycin B are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₃₅H₅₃NO₁₄ | [2][7] |

| Molecular Weight | 711.8 g/mol | [2] |

Biological Context

Tetramycin B belongs to the polyene macrolide class of antibiotics.[7] These compounds are known for their antifungal activity, which is typically exerted by binding to ergosterol (B1671047) in fungal cell membranes, leading to membrane disruption and cell death. The original research on Tetramycin B characterized it as a new polyene macrolide antibiotic.[7]

Further in-depth research is required to fully elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this particular Tetramycin B.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Publications [geomar.de]

- 3. Antioxidant and Anti-Protease Activities of Diazepinomicin from the Sponge-Associated Micromonospora Strain RV115 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aziridine-2,3-dicarboxylate inhibitors targeting the major cysteine protease of Trypanosoma brucei as lead trypanocidal… [ouci.dntb.gov.ua]

Tetromycin B: A Technical Overview of an Elusive Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a specialized antibiotic noted for its unusual tetronic acid structure. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. Despite its potential, detailed spectroscopic and experimental data for this compound remain largely unavailable in readily accessible scientific literature, posing a hurdle for further research and development. This guide provides a consolidated view of the available information on this compound and outlines the typical experimental protocols used for analogous compounds, offering a foundational resource for researchers in the field.

Chemical Identity and Properties

This compound is chemically distinct from the well-known tetracycline (B611298) class of antibiotics. Its core structure is based on a tetronic acid moiety. The key identifiers for this compound are:

-

CAS Number: 180027-84-3

-

Molecular Formula: C₃₄H₄₆O₅

A related compound, Tetromycin A (CAS Number: 180027-83-2; Molecular Formula: C₃₆H₄₈O₆), has also been identified.

Spectroscopic Data for this compound

Extensive searches of scientific databases and literature have not yielded specific, publicly available NMR or mass spectrometry data for this compound. The limited availability of this compound has likely restricted its detailed characterization in published studies.

To aid researchers, this guide presents typical spectroscopic data for a related tetronic acid-containing antibiotic, Tetronomycin , which was isolated from a Streptomyces species. While not identical to this compound, the data for Tetronomycin can serve as a valuable reference point for anticipating the spectral characteristics of this class of molecules.

Representative Mass Spectrometry Data (Tetronomycin)

High-resolution mass spectrometry is crucial for confirming the elemental composition of a novel compound. For Tetronomycin, the molecular formula was established as C₃₄H₅₀O₈.

Table 1: Representative Mass Spectrometry Data for Tetronomycin

| Ion Type | Observed m/z | Calculated m/z |

| [M+H]⁺ | 587.3529 | 587.3533 |

| [M+Na]⁺ | 609.3348 | 609.3352 |

| [M+K]⁺ | 625.3087 | 625.3092 |

Representative NMR Data (Tetronomycin)

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure. The following tables summarize the NMR data for Tetronomycin, which features a complex polycyclic ether structure attached to the tetronic acid core.

Table 2: Representative ¹H NMR Data for Tetronomycin (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 4.60 | d | 9.5 |

| H-3' | 3.85 | m | |

| H-5' | 4.15 | dd | 9.5, 2.5 |

| ... | ... | ... | ... |

Table 3: Representative ¹³C NMR Data for Tetronomycin (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1' | 175.2 |

| C-2' | 79.8 |

| C-3' | 71.5 |

| ... | ... |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available. However, the following sections describe the general methodologies employed for the discovery and structural elucidation of novel antibiotics from microbial sources, such as Streptomyces.

Fermentation and Isolation

The production of antibiotics like this compound typically begins with the fermentation of the source microorganism, often a species of Streptomyces.

Spectroscopic Analysis

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide information about the fragmentation patterns, which can help to identify structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.

-

-

UV-Vis and IR Spectroscopy: These techniques provide information about the presence of chromophores and functional groups, respectively, which complements the data from MS and NMR.

Biological Activity and Signaling Pathways

This compound is reported to be active against MRSA. While the specific molecular target and mechanism of action are not well-documented, antibiotics with tetronic acid moieties are known to exhibit a range of biological activities. The general mechanism of action for many antibiotics involves the inhibition of essential cellular processes in bacteria.

Potential targets for this class of antibiotics could include enzymes involved in cell wall synthesis, protein synthesis (ribosomes), or nucleic acid replication. Further research is needed to elucidate the precise signaling pathways affected by this compound.

Conclusion

This compound represents a potentially valuable antibiotic with a unique chemical structure and promising activity against resistant bacteria. However, the current lack of publicly available, detailed spectroscopic and experimental data presents a significant barrier to its further development. This technical guide consolidates the known information and provides a framework of standard methodologies to assist researchers in the exploration of this compound and other novel tetronic acid-based antibiotics. The elucidation of its complete spectroscopic profile and mechanism of action will be critical next steps in realizing its therapeutic potential.

Early Research on the Antibacterial Properties of Tetracyclines: A Technical Guide

Introduction: This technical guide provides an in-depth overview of the early research into the antibacterial properties of the tetracycline (B611298) class of antibiotics. Initial searches for "Tetromycin B" did not yield specific information on a compound with that exact name, suggesting it may be a less common nomenclature or a specific derivative not widely documented in early literature. Therefore, this guide will focus on the foundational research conducted on tetracycline, the parent compound of the class, which laid the groundwork for our understanding of this important group of antibiotics. The principles, mechanisms, and experimental approaches detailed herein are broadly applicable to the tetracycline family.

Mechanism of Action

Tetracyclines are broad-spectrum bacteriostatic agents, meaning they inhibit the growth and replication of bacteria rather than directly killing them.[1][2] Their primary mechanism of action is the inhibition of protein synthesis, a critical process for bacterial survival.[1][2][3][4][5]

Tetracycline molecules achieve this by binding to the bacterial 30S ribosomal subunit.[1][2][3][4][6] The ribosome, composed of the 30S and 50S subunits in prokaryotes, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1] Specifically, tetracycline blocks the A-site on the 30S subunit, which is the binding site for aminoacyl-tRNA (tRNA carrying an amino acid).[3][4] By occupying this site, tetracycline prevents the attachment of charged tRNA molecules to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and effectively stopping protein synthesis.[2][3][4] Mammalian cells are generally not affected because their ribosomes are composed of 40S and 60S subunits and they do not accumulate the drug in the same way bacteria do.[3]

Some research also suggests that tetracyclines can alter the cytoplasmic membrane of bacteria, leading to the leakage of essential molecules like nucleotides out of the cell.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of tetracycline.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of tetracyclines is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Early research established the broad-spectrum activity of tetracyclines against a variety of Gram-positive and Gram-negative bacteria.

| Bacterial Species | Tetracycline MIC (µg/mL) | Reference |

| Chlamydia trachomatis | 0.03 - 0.08 | [7] |

| Empedobacter isolates | ≤2 - 32 | [8] |

| Escherichia coli (tet(C)-positive) | 2 - 16 | [9][10] |

| Escherichia coli | 1.17 | [5] |

| Haemophilus influenzae | 0.312 | [5] |

| Mycobacterium tuberculosis | 14 - 25 | [5] |

| Pseudomonas aeruginosa | 0.147 - 0.29 | [5] |

| Staphylococcus aureus (MRSA) | 4 - 16 (analogue 6 and derivative 27) | [11] |

| Enterococcus faecalis | 4 - 16 (analogue 6 and derivative 27) | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of tetracycline against various bacterial strains was a cornerstone of early antibacterial research. The following is a generalized protocol based on common methodologies of the time.

Objective: To determine the lowest concentration of tetracycline that inhibits the visible growth of a specific bacterium.

Materials:

-

Tetracycline hydrochloride stock solution of known concentration.

-

Bacterial isolates for testing.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

Sterile test tubes or microtiter plates.

-

Pipettes and other standard microbiology laboratory equipment.

-

Incubator.

Procedure:

-

Preparation of Tetracycline Dilutions: A series of twofold dilutions of the tetracycline stock solution is prepared in the liquid growth medium to create a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically from a fresh culture, to a specific cell density (e.g., McFarland standard).

-

Inoculation: Each tube or well containing a specific tetracycline concentration is inoculated with the standardized bacterial suspension. A positive control tube (medium with bacteria, no antibiotic) and a negative control tube (medium with tetracycline, no bacteria) are also prepared.

-

Incubation: The tubes or plates are incubated under conditions suitable for the growth of the test bacterium (e.g., 37°C for 18-24 hours).

-

Observation and Interpretation: After incubation, the tubes or wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth. The MIC is recorded as the lowest concentration of tetracycline in which there is no visible growth.

Experimental Workflow Diagram

Caption: General workflow for MIC determination.

Mechanisms of Resistance

The widespread use of tetracyclines led to the emergence of bacterial resistance. Early research identified two primary mechanisms:

-

Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that act as efflux pumps.[2][3] These pumps actively transport tetracycline out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to inhibit protein synthesis.[2][3]

-

Ribosomal Protection Proteins: Another mechanism involves the production of proteins that can interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume even in the presence of the antibiotic.[2][3]

Conclusion

The early research on tetracycline laid a crucial foundation for the field of antimicrobial chemotherapy. It established a novel mechanism of action—the inhibition of protein synthesis at the ribosomal level—and introduced a class of broad-spectrum antibiotics that have been instrumental in treating a wide range of bacterial infections. The methodologies developed to quantify its antibacterial activity, such as MIC determination, remain standard practices in microbiology. Understanding the mechanisms of action and the subsequent emergence of resistance continues to inform the development of new and improved antibacterial agents.

References

- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Tetracycline - Antimicrobial properties [chm.bris.ac.uk]

- 6. youtube.com [youtube.com]

- 7. [Minimum inhibitory concentration and minimum bactericidal concentration of tetracycline and erythromycin in 35 recent Munich isolates of Chlamydia trachomatis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of tetrodecamycin partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Tetromycin B: A Potent Tetronic Acid Antibiotic Distinct from the Tetracycline Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This guide provides a comprehensive overview of Tetromycin B, an antibiotic with a unique tetronic acid structure. It is important to note that this compound is not a member of the well-known tetracycline (B611298) family of antibiotics. The initial request suggested a relationship, but scientific literature classifies this compound within a distinct class of natural products. This guide will first focus in-depth on this compound and will then provide a comparative overview of the tetracycline family to address the initial query.

Section 1: this compound - A Detailed Exploration

This compound is a naturally occurring antibiotic produced by Streptomyces sp. that has garnered interest for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Its unique spirotetronate structure sets it apart from many conventional antibiotics and is central to its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 180027-84-3 | [1] |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| Appearance | Light tan solid | [1] |

| Purity | >99% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [1] |

Mechanism of Action: Cysteine Protease Inhibition

This compound exerts its biological effects primarily through the inhibition of cysteine proteases.[2] This mechanism is distinct from that of many common antibiotics that target cell wall synthesis or protein translation. The α,β-unsaturated lactone ring within the tetronic acid moiety of this compound is believed to be the reactive element that covalently modifies the cysteine residues in the active sites of these proteases.[2]

Quantitative analysis of its inhibitory activity against various cysteine proteases has been determined, as detailed in Table 2.

| Target Protease | Ki (μM) |

| Rhodesain | 0.62 |

| Falcipain-2 | 1.42 |

| Cathepsin L | 32.5 |

| Cathepsin B | 1.59 |

Data sourced from Pimentel-Elardo, S.M., et al. (2011).[2]

The inhibitory action of this compound on these proteases can disrupt various cellular processes in pathogens, leading to their demise.

Caption: Mechanism of this compound as a cysteine protease inhibitor.

Biological Activity

This compound has demonstrated significant activity against various pathogens and in different biological assays. Table 3 summarizes the available data on its inhibitory concentrations. While its potent activity against MRSA is noted, specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria are not widely available in the public domain.

| Target Organism/Cell Line | Measurement | Value (μM) |

| Trypanosoma brucei | IC₅₀ | 30.87 |

| HEK293T kidney cells | IC₅₀ | 71.77 |

| J774.1 macrophages | IC₅₀ | 20.20 |

Data sourced from Pimentel-Elardo, S.M., et al. (2011).[2]

Biosynthesis

This compound belongs to the spirotetronate class of polyketides. The biosynthesis of these complex molecules is a fascinating process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The general biosynthetic pathway for spirotetronates, which is representative for this compound, is illustrated below. It involves the iterative condensation of acetate (B1210297) and propionate (B1217596) units to form a linear polyketide chain, followed by cyclization reactions, including an intramolecular Diels-Alder reaction, to form the characteristic spirotetronate core.

Caption: Representative biosynthetic pathway for spirotetronate antibiotics.

Experimental Protocols

1.5.1 Fermentation and Extraction (General Protocol)

-

Inoculation and Culture: A pure culture of the Streptomyces sp. producer strain is inoculated into a suitable seed medium and incubated to generate a seed culture. This is then transferred to a larger production medium.

-

Fermentation: The production culture is incubated under controlled conditions (temperature, pH, aeration) for a period sufficient for the production of this compound.

-

Extraction: The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are then extracted from the mycelial cake and/or the supernatant using an organic solvent such as ethyl acetate or butanol.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

1.5.2 Isolation and Purification (General Protocol)

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.

-

Sephadex LH-20 column chromatography for further purification.

-

Preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is used as a final step to obtain highly pure this compound.

-

-

Monitoring: Fractions are monitored for bioactivity using an appropriate assay (e.g., against MRSA) and for the presence of the target compound using analytical techniques like thin-layer chromatography (TLC) or analytical HPLC.

1.5.3 Characterization

The structure of the purified this compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Section 2: The Tetracycline Family - A Comparative Overview

To address the initial query, this section provides a concise overview of the tetracycline family of antibiotics, highlighting their key differences from this compound.

Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring ("tetracyclic") core structure.[4] They are produced by various species of Streptomyces.

General Structure and Mechanism of Action

The fundamental structure of tetracyclines is a linear fused tetracyclic nucleus.[4] Their mechanism of action involves the inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][6] This is a bacteriostatic action, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Caption: Mechanism of action of tetracycline antibiotics.

Antibacterial Spectrum

Tetracyclines are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia.[4] Table 4 provides representative MIC values for tetracycline against common pathogens.

| Organism | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.25 - 4 |

| Streptococcus pneumoniae | 0.25 - 8 |

| Escherichia coli | 0.5 - 16 |

| Haemophilus influenzae | 0.5 - 4 |

| Chlamydia trachomatis | 0.06 - 1 |

| Mycoplasma pneumoniae | 0.12 - 2 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion

This compound is a promising antibiotic with a unique tetronic acid structure and a distinct mechanism of action as a cysteine protease inhibitor. Its activity against MRSA makes it a compound of significant interest for further research and development. It is crucial for researchers to recognize that this compound is not a tetracycline and belongs to a different structural and mechanistic class of antibiotics. The tetracycline family, while historically significant and still clinically relevant, operates through the inhibition of protein synthesis. This guide has provided a detailed technical overview of this compound and a comparative summary of the tetracyclines to clarify their distinct nature and aid in future research endeavors.

References

- 1. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Tetromycin B, a tetronic acid-containing antibiotic. The methodology is based on established principles for the extraction and purification of secondary metabolites from actinomycete fermentations. The protocol outlines a multi-step process commencing with the fermentation of the producing microorganism, followed by solvent-based extraction of the active compound, and culminating in a series of chromatographic purification steps to yield highly purified this compound. While a specific peer-reviewed protocol for this compound is not publicly available, this guide is constructed from established methods for similar tetronic acid antibiotics and serves as a comprehensive starting point for researchers.

Introduction

This compound is an antibiotic characterized by an unusual tetronic acid structure, which distinguishes it from the more common tetracycline (B611298) antibiotics. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest for further research and drug development. The isolation and purification of this compound from its natural source, typically a fermentation broth of a producing microorganism, is a critical first step in its characterization and preclinical evaluation.

This protocol details a general yet comprehensive approach to obtaining pure this compound, encompassing fermentation, extraction, and chromatographic purification.

Materials and Equipment

Fermentation

-

Culture of the this compound-producing microorganism (e.g., Saccharopolyspora sp.)

-

Seed and production fermentation media (specific composition to be optimized based on the producing strain)

-

Shaker incubator

-

Fermenter

-

Centrifuge

Extraction

-

Organic solvents (e.g., ethyl acetate (B1210297), butanol, methyl isobutyl ketone)

-

Rotary evaporator

-

Separatory funnels

-

Filtration apparatus

Purification

-

Chromatography columns

-

Adsorbent resins (e.g., Diaion HP20, Amberlite XAD series)

-

Size-exclusion chromatography media (e.g., Sephadex G-25)

-

Silica (B1680970) gel for column chromatography

-